molecular formula C5H11ONO<br>C5H11NO2 B1215311 Pentyl nitrite CAS No. 463-04-7

Pentyl nitrite

Cat. No.: B1215311
CAS No.: 463-04-7
M. Wt: 117.15 g/mol
InChI Key: CSDTZUBPSYWZDX-UHFFFAOYSA-N
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Description

Amyl nitrite is a chemical compound with the formula C5H11ONO. It is a nitrite ester of isoamyl alcohol and is known for its vasodilatory properties. Amyl nitrite has been used medically to treat heart conditions such as angina and as an antidote for cyanide poisoning. It is also known for its recreational use due to its psychoactive effects .

Mechanism of Action

Target of Action

The primary target of pentyl nitrite is the cardiovascular system, specifically the blood vessels . It acts as a potent vasodilator, expanding blood vessels and lowering blood pressure . It also targets the involuntary muscles, signaling for their relaxation .

Mode of Action

this compound interacts with its targets by functioning as a source of nitric oxide . This nitric oxide signals for the relaxation of the involuntary muscles, particularly the blood vessel walls and the anal sphincter . This results in a decrease in systemic and pulmonary arterial pressure (afterload) and a decrease in cardiac output due to peripheral vasodilation . As an antidote to cyanide poisoning, this compound promotes the formation of methemoglobin, which combines with cyanide to form non-toxic cyanmethemoglobin .

Biochemical Pathways

this compound affects the nitrate-nitrite-nitric oxide pathway . In this pathway, nitrate is reduced to nitrite, which can then be further reduced to nitric oxide . Nitric oxide is a signaling molecule involved in several physiological processes, including the regulation of blood flow and cell metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption through the pulmonary alveoli, with therapeutic effects manifesting within one minute after inhalation . .

Result of Action

The action of this compound results in molecular and cellular effects such as hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles . These effects are related to the pharmacological activity of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfide can result in significantly lower denitrification rates . Additionally, the pH of the environment can influence the equilibrium between the nitrite and nitrous acid forms of this compound .

Biochemical Analysis

Biochemical Properties

Amyl nitrite acts as a potent vasodilator by releasing nitric oxide (NO), which signals the relaxation of smooth muscles . This compound interacts with various enzymes and proteins, including guanylate cyclase, which is activated by nitric oxide. The activation of guanylate cyclase leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation . Amyl nitrite also interacts with hemoglobin, oxidizing it to methemoglobin, which can sequester cyanide ions in cases of cyanide poisoning .

Cellular Effects

Amyl nitrite influences various cellular processes by acting as a source of nitric oxide. This compound causes vasodilation by relaxing the smooth muscles of blood vessels, leading to a decrease in blood pressure . It also affects cell signaling pathways by increasing the levels of cGMP, which can influence gene expression and cellular metabolism . Additionally, amyl nitrite can cause cellular changes that lead to conditions such as methemoglobinemia and maculopathy .

Molecular Mechanism

The molecular mechanism of amyl nitrite involves the release of nitric oxide, which activates guanylate cyclase in smooth muscle cells . This activation increases cGMP levels, leading to the relaxation of smooth muscles and vasodilation . Amyl nitrite also promotes the formation of methemoglobin, which can bind to cyanide ions and neutralize their toxic effects . The compound’s ability to release nitric oxide is crucial for its vasodilatory and antianginal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amyl nitrite are observed to be rapid and short-lived. Upon inhalation, amyl nitrite causes an immediate dilation of blood vessels and an increase in heart rate . Prolonged exposure can lead to the paralysis of cerebral vessels, indicating potential long-term effects on vascular function . The stability and degradation of amyl nitrite in laboratory settings are influenced by factors such as temperature and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of amyl nitrite vary with dosage. At therapeutic doses, amyl nitrite acts as a vasodilator and can be used to treat conditions such as angina . At high doses, it can cause adverse effects such as methemoglobinemia, hypotension, and cardiovascular collapse . The threshold for toxic effects in animal models is influenced by factors such as the route of administration and the duration of exposure .

Metabolic Pathways

Amyl nitrite is metabolized rapidly in the liver through hydrolytic denitration . Approximately one-third of the inhaled amyl nitrite is excreted in the urine . The compound’s metabolism involves the conversion of nitric oxide to nitrate and nitrite, which are then excreted by the kidneys . The metabolic pathways of amyl nitrite are crucial for its rapid onset and short duration of action .

Transport and Distribution

Amyl nitrite is rapidly absorbed through the pulmonary alveoli upon inhalation . It is distributed throughout the body, with a significant portion being metabolized in the liver . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily . The transport and distribution of amyl nitrite are essential for its rapid therapeutic effects .

Subcellular Localization

Amyl nitrite exerts its effects primarily in the smooth muscle cells of blood vessels . The compound’s ability to release nitric oxide leads to the activation of guanylate cyclase in the cytoplasm, resulting in increased cGMP levels and smooth muscle relaxation . The subcellular localization of amyl nitrite is crucial for its vasodilatory and antianginal effects .

Preparation Methods

Amyl nitrite can be synthesized through the esterification of isoamyl alcohol with nitrous acid. The reaction involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and isoamyl alcohol. The intermediate formation of nitrogen dioxide and nitric oxide then converts the alcohol to amyl nitrite, which can be separated from the reaction mixture due to its low density .

Scientific Research Applications

Amyl nitrite has various scientific research applications:

Comparison with Similar Compounds

Amyl nitrite belongs to a group of chemicals known as alkyl nitrites. Similar compounds include:

These compounds share similar vasodilatory properties and are used for similar medical and recreational purposes. amyl nitrite is unique in its specific use as an antidote for cyanide poisoning and its historical significance in medical treatments .

Properties

IUPAC Name

pentyl nitrite
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3
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InChI Key

CSDTZUBPSYWZDX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCON=O
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Molecular Formula

C5H11ONO, C5H11NO2
Record name AMYL NITRITE
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DSSTOX Substance ID

DTXSID3024522
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Molecular Weight

117.15 g/mol
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Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid
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Boiling Point

219 °F at 760 mmHg (NTP, 1992), 104.5 °C
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Flash Point

50 °F (NTP, 1992)
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Solubility

Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L
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Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C
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Mechanism of Action

Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin.
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Color/Form

Yellowish liquid, Clear, yellowish liquid

CAS No.

463-04-7, 8017-89-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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